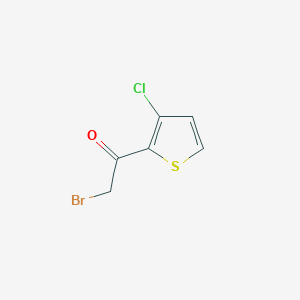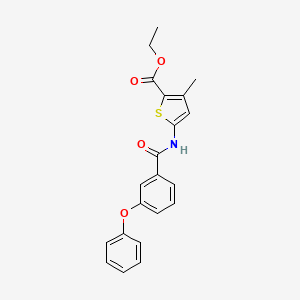![molecular formula C12H12Cl2N4O B2651738 2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide CAS No. 1152835-16-9](/img/structure/B2651738.png)
2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the pyridine ring, and a pyrazole moiety attached to the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination of Pyridine: The pyridine ring is chlorinated at positions 2 and 6 using chlorine gas or a chlorinating agent such as thionyl chloride.
Coupling Reaction: The chlorinated pyridine is then coupled with the pyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
2,6-dichloro-N-[1-(propan-2-yl)-1H-imidazol-5-yl]pyridine-4-carboxamide: Contains an imidazole ring instead of a pyrazole ring.
2,6-dichloro-N-[1-(propan-2-yl)-1H-triazol-5-yl]pyridine-4-carboxamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of both chlorine atoms and a pyrazole ring, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2,6-dichloro-N-(2-propan-2-ylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-7(2)18-11(3-4-15-18)17-12(19)8-5-9(13)16-10(14)6-8/h3-7H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREPJBCBPQZBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
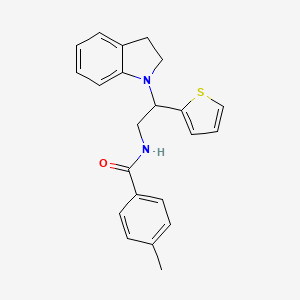
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)
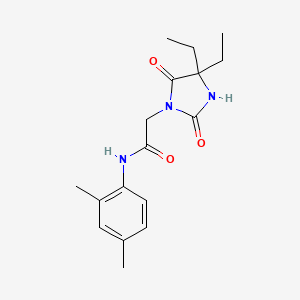
![7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2651660.png)
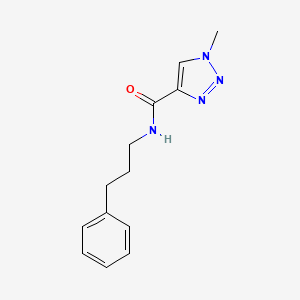
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2651664.png)
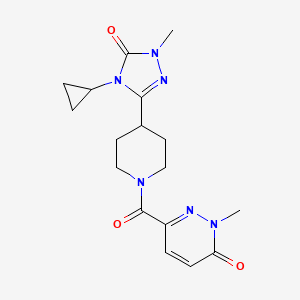
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)

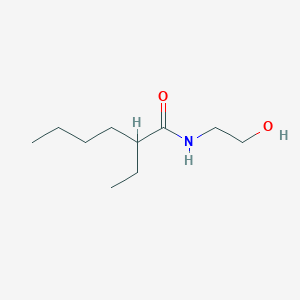
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2651673.png)
